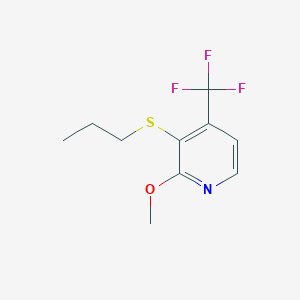![molecular formula C13H7BrF5NO B13427190 4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427190.png)
4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline core. This compound is notable for its unique chemical structure, which imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product on an industrial scale .
化学反応の分析
Types of Reactions
4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form corresponding nitro or azo compounds.
Reduction: The bromine and fluorine substituents can be selectively reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aniline group can yield nitroaniline or azo compounds, while substitution reactions can produce a variety of substituted anilines .
科学的研究の応用
4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple halogen atoms can enhance the compound’s binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
4-Bromo-2,6-difluoroaniline: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
4-Bromo-3-(trifluoromethyl)aniline:
Uniqueness
4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it particularly valuable in applications requiring high reactivity and specificity .
特性
分子式 |
C13H7BrF5NO |
|---|---|
分子量 |
368.10 g/mol |
IUPAC名 |
4-bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H7BrF5NO/c14-8-2-1-7(20)5-11(8)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2 |
InChIキー |
RGMVHKUQUQXYHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide;hydrochloride](/img/structure/B13427122.png)
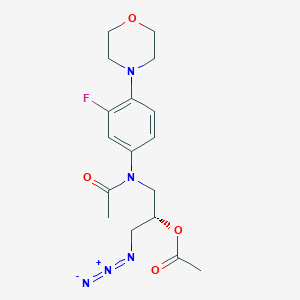
![5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13427127.png)

![1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)
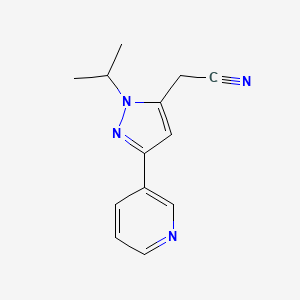
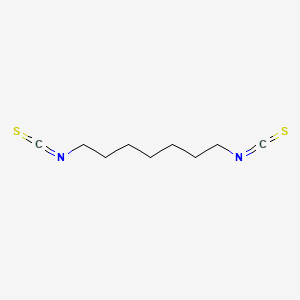
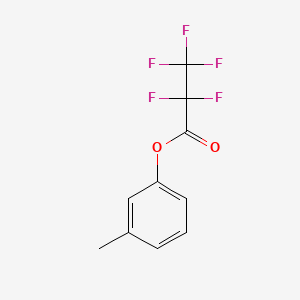
![(1R,2R,3R,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13427172.png)
![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13427176.png)
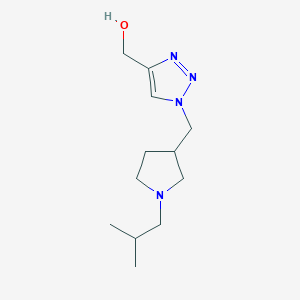
![1-isobutyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B13427184.png)
